MT2 Binding Affinity and Selectivity Profile vs. Luzindole, 4-P-PDOT, and Melatonin
N-pentanoyl-2-benzyltryptamine (DH97) demonstrates a binding affinity for the human MT2 melatonin receptor with a pKi of 8.03 (Ki ≈ 9.3 nM). This translates to an 89-fold selectivity over the human MT1 receptor (pKi ≈ 6.08; Ki ≈ 831 nM) and 229-fold over the GPR50/Xenopus mel1c receptor [1]. In direct comparison, Luzindole (N-acetyl-2-benzyltryptamine) exhibits a pKi for human MT2 of ~7.99 (Ki = 10.2 nM) and is only 15- to 25-fold selective over MT1 [2]. Another MT2 antagonist, 4-P-PDOT, shows a higher pKi of 8.37 but only 60-fold selectivity over MT1 . Thus, while DH97 and Luzindole have comparable MT2 affinity, DH97 provides a substantially greater selectivity window.
| Evidence Dimension | Human MT2 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.03 (Ki ≈ 9.3 nM) |
| Comparator Or Baseline | Luzindole: pKi ~7.99 (Ki = 10.2 nM); 4-P-PDOT: pKi = 8.37 |
| Quantified Difference | DH97 vs. Luzindole: MT2 pKi difference = 0.04 (negligible); DH97 vs. 4-P-PDOT: MT2 pKi difference = -0.34. Selectivity (MT2/MT1): DH97 = 89-fold; Luzindole = ~15-25-fold; 4-P-PDOT = 60-fold. |
| Conditions | Competition binding assays using 2-[125I]iodomelatonin on cloned human MT1 and MT2 receptors expressed in heterologous systems. |
Why This Matters
The 89-fold selectivity of DH97 for MT2 over MT1 is critical for experiments aiming to isolate MT2-mediated effects, minimizing confounding signals from MT1 antagonism.
- [1] Teh MT, Sugden D. Comparison of the structure-activity relationships of melatonin receptor agonists and antagonists: lengthening the N-acyl side chain has differing effects on potency on Xenopus melanophores. Naunyn Schmiedebergs Arch Pharmacol. 1998;358(5):522-528. PMID: 9840420. View Source
- [2] Dubocovich ML, et al. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor. Naunyn Schmiedebergs Arch Pharmacol. 1997;355(3):365-75. View Source
